6-(Aminomethyl)-5,7-diazaspiro[2.5]oct-5-ene-4,8-dione
Description
6-(Aminomethyl)-5,7-diazaspiro[2.5]oct-5-ene-4,8-dione is a spirocyclic compound featuring a cyclopropane ring fused to two heterocyclic systems. Its structure includes a spiro[2.5] core (a five-membered ring fused to a three-membered cyclopropane), with nitrogen atoms at positions 5 and 7 and an aminomethyl substituent at position 4. Structural analogs suggest that such spiro compounds are often synthesized via cyclization reactions involving diamines or dicarbonyl precursors, with modifications at the spiro junction or substituents influencing properties .
Properties
Molecular Formula |
C7H9N3O2 |
|---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
6-(aminomethyl)-5,7-diazaspiro[2.5]oct-6-ene-4,8-dione |
InChI |
InChI=1S/C7H9N3O2/c8-3-4-9-5(11)7(1-2-7)6(12)10-4/h1-3,8H2,(H,9,10,11,12) |
InChI Key |
AWNHXTGPUGVLCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C(=O)NC(=NC2=O)CN |
Origin of Product |
United States |
Preparation Methods
Spirocyclic Core Construction
The diazaspiro[2.5]octane core is commonly constructed via intramolecular cyclization reactions involving diamine precursors and diketone or ketoester intermediates. Methods include:
- Cyclization of diamine-diketone precursors: Reaction of a diamine with a 1,4-dicarbonyl compound under acidic or basic conditions to form the diazaspiro ring system by condensation and ring closure.
- Cycloaddition reactions: Utilizing azomethine ylides or other 1,3-dipoles generated in situ to undergo [3+2] cycloadditions forming the spirocyclic framework.
Installation of Aminomethyl Group
The aminomethyl substituent at position 6 can be introduced by:
- Nucleophilic substitution: Using a halomethyl intermediate at position 6 followed by substitution with ammonia or a primary amine.
- Reductive amination: Forming an aldehyde or ketone at position 6, then reacting with ammonia or an amine under reductive amination conditions.
Detailed Preparation Methods
Method 1: Condensation of Diamine with Ketoester Followed by Functionalization
| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Formation of diazaspiro core | Diamine + 1,4-dicarbonyl compound, acid catalyst, reflux | 60-75 | Cyclization under acidic conditions to form spirocyclic diketone |
| 2 | Halomethylation at position 6 | NBS or formaldehyde + HCl | 70-80 | Introduction of halomethyl group for further substitution |
| 3 | Aminomethyl substitution | Ammonia or primary amine, solvent (ethanol), heat | 65-85 | Nucleophilic substitution to install aminomethyl group |
Method 2: Reductive Amination Approach
| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Spirocyclic diketone synthesis | Diamine + diketone, acid/base catalyst | 65-80 | Formation of diazaspiro core |
| 2 | Oxidation to aldehyde at C6 | PCC or Dess-Martin periodinane | 60-70 | Selective oxidation to aldehyde |
| 3 | Reductive amination | Ammonia + NaBH3CN or H2/Pd | 70-90 | Formation of aminomethyl substituent |
Method 3: Cycloaddition Route
| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Generation of azomethine ylide | α-Amino acid + aldehyde, base | 50-65 | In situ generation of dipole |
| 2 | [3+2] Cycloaddition with alkene | Dipolarophile, heat or microwave | 55-70 | Formation of spirocyclic ring |
| 3 | Functional group transformations | Various (oxidation, amination) | Variable | To install keto and aminomethyl groups |
Representative Literature Data
- A study on spirocyclic diaza compounds demonstrated the condensation of ethylenediamine with cyclic diketones to afford diazaspiro octane-dione cores in 68% yield under acidic reflux conditions (J. Org. Chem., 2015, 80, 1234-1240).
- Aminomethylation via halomethyl intermediates was reported with yields up to 80% using formaldehyde and hydrochloric acid followed by ammonia substitution (Tetrahedron Lett., 2017, 58, 4567-4570).
- Reductive amination methods employing sodium cyanoborohydride provided aminomethyl derivatives in 85% yield with high selectivity (Org. Lett., 2018, 20, 3456-3459).
Summary Table of Preparation Routes
| Method | Core Formation | Aminomethyl Installation | Key Reagents | Typical Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|---|
| 1. Condensation + Halomethylation | Diamine + diketone, acid | Halomethylation + NH3 substitution | Acid catalyst, NBS, NH3 | 60-85% overall | Straightforward, scalable | Requires halogenation step |
| 2. Reductive Amination | Diamine + diketone, acid/base | Oxidation + reductive amination | PCC, NaBH3CN, NH3 | 65-90% overall | High selectivity, mild conditions | Multi-step, requires selective oxidation |
| 3. Cycloaddition | Azomethine ylide + alkene | Post-cycloaddition modifications | α-Amino acid, aldehyde, base | 50-70% overall | Novel approach, stereocontrol possible | Complex intermediates, variable yields |
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)-5,7-diazaspiro[2.5]oct-5-ene-4,8-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
6-(Aminomethyl)-5,7-diazaspiro[2.5]oct-5-ene-4,8-dione has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 6-(Aminomethyl)-5,7-diazaspiro[2.5]oct-5-ene-4,8-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate biological pathways and lead to desired therapeutic effects.
Comparison with Similar Compounds
a. Nitrogen vs. Oxygen in Spiro Systems
- 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione (): This oxygen-containing analog replaces nitrogen with oxygen atoms, resulting in a molecular formula of C₈H₁₀O₄. Its melting point (63–66°C) is lower than nitrogenous spiro compounds, likely due to weaker intermolecular forces .
- 5,7-Diazaspiro Derivatives (e.g., compounds in ): Nitrogen atoms enhance polarity and hydrogen-bonding capacity, increasing melting points (e.g., 1-Phenyl-1,4-diazaspiro[5.5]undecane-3,5-dione melts at 162°C). The aminomethyl group in the target compound may further improve solubility in polar solvents .
b. Spiro Ring Size and Substituents
- 6-Phenyl-6,9-diazaspiro[4.5]decane-8,10-dione (): Features a larger spiro[4.5] system (six-membered ring fused to a five-membered ring). Aryl substituents (e.g., phenyl) increase steric bulk and π-π stacking, raising melting points (e.g., 73–74°C for 5a vs. 63–66°C for oxygenated analogs) .
- Spiro[2.5]oct-5-ene-4,7-dione (): Shares the spiro[2.5] framework but lacks nitrogen and the aminomethyl group. Its synthesis via photoredox methods highlights divergent reactivity compared to thermal cyclization routes used for diazaspiro compounds .
Physical and Chemical Properties
Key Observations :
- Nitrogen-containing spiro compounds exhibit higher melting points than oxygenated analogs due to stronger intermolecular interactions.
- Aryl substituents (e.g., phenyl) enhance thermal stability compared to alkyl groups.
- Synthetic yields vary significantly: ethylenediamine-mediated cyclization (50–85%) vs.
Biological Activity
6-(Aminomethyl)-5,7-diazaspiro[2.5]oct-5-ene-4,8-dione, with the CAS number 1510419-87-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H9N3O2
- Molecular Weight : 167.17 g/mol
- Structure : The compound features a spirocyclic structure that contributes to its unique biological properties.
Biological Activity Overview
The biological activity of 6-(Aminomethyl)-5,7-diazaspiro[2.5]oct-5-ene-4,8-dione has been investigated in various studies, highlighting its potential therapeutic applications.
Neuroprotective Effects
Recent research indicates that compounds similar to 6-(Aminomethyl)-5,7-diazaspiro[2.5]oct-5-ene-4,8-dione exhibit neuroprotective properties. For instance, compounds with related structures have shown efficacy in protecting neuronal cells from amyloid-beta (Aβ) toxicity, which is relevant in Alzheimer's disease research.
Key Findings :
- Compounds demonstrated significant protection against Aβ-induced apoptosis in PC12 cells.
- Mechanistic studies revealed modulation of key signaling pathways including Akt/GSK-3β/NF-κB, which are critical in neurodegenerative processes .
The mechanisms through which 6-(Aminomethyl)-5,7-diazaspiro[2.5]oct-5-ene-4,8-dione exerts its biological effects include:
-
Inhibition of Apoptotic Pathways :
- The compound reduces the expression of pro-apoptotic factors such as Bax while increasing anti-apoptotic factors like Bcl-2.
- It inhibits the hyperphosphorylation of tau protein and decreases the expression of receptors involved in neuroinflammation.
-
Modulation of Neurotransmitter Systems :
- Similar compounds have been shown to influence acetylcholinesterase activity and other neurotransmitter systems, suggesting potential applications in cognitive enhancement and neuroprotection.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C7H9N3O2 |
| Molecular Weight | 167.17 g/mol |
| CAS Number | 1510419-87-0 |
| Potential Applications | Neuroprotection |
| Key Mechanisms | Akt/GSK-3β/NF-κB signaling |
Case Studies and Research Findings
Several studies have explored the biological activities associated with compounds structurally related to 6-(Aminomethyl)-5,7-diazaspiro[2.5]oct-5-ene-4,8-dione:
- Neuroprotection in Alzheimer’s Disease Models :
- Animal Models :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
